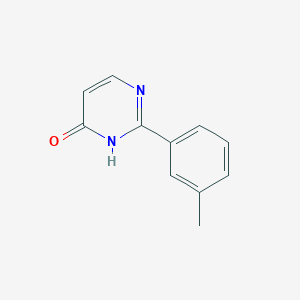

4(3H)-Pyrimidinone, 2-(3-methylphenyl)-

Description

Significance of Pyrimidinone Heterocycles in Contemporary Chemical Research

The pyrimidine (B1678525) ring is a fundamental building block in numerous biologically crucial molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins (thiamine), and various coenzymes. researchgate.netnih.gov This inherent biological relevance has spurred extensive research into synthetic pyrimidinone analogues, which have been found to exhibit a wide spectrum of pharmacological activities. nih.gov

The versatility of the pyrimidinone scaffold allows for facile structural modifications, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to enhance its interaction with biological targets. nih.gov This adaptability has led to the development of pyrimidine-based drugs with applications as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. nih.govnih.gov Consequently, the pyrimidinone core is considered a "privileged scaffold" in medicinal chemistry, a framework that can be used to develop ligands for a variety of biological targets. nih.gov

Structural Classification and General Relevance of 4(3H)-Pyrimidinone Derivatives

Pyrimidinones are a class of heterocyclic compounds characterized by a pyrimidine ring bearing a carbonyl group. Based on the position of this carbonyl group, they can be classified into different isomers, with 4(3H)-pyrimidinones being one of the most extensively studied. The 4(3H)-pyrimidinone core consists of a six-membered ring with nitrogen atoms at positions 1 and 3, and a ketone group at position 4. thieme-connect.de

The general structure of 4(3H)-pyrimidinone derivatives allows for substitutions at various positions, most notably at the 2-, 3-, 5-, and 6-positions. The nature of these substituents profoundly influences the molecule's biological activity. For instance, the introduction of an aryl group at the 2-position, as seen in the subject compound, often imparts significant biological effects. nih.gov The presence of the keto-enol tautomerism in the 4(3H)-pyrimidinone ring also plays a crucial role in its chemical reactivity and biological interactions. thieme-connect.de

Rationale and Academic Research Scope for 4(3H)-Pyrimidinone, 2-(3-methylphenyl)-

While specific, in-depth research exclusively focused on 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- is not extensively documented in publicly available literature, the rationale for its academic investigation can be inferred from the broader context of research on 2-aryl-4(3H)-pyrimidinones. The primary motivation for synthesizing and studying such compounds lies in the quest for novel therapeutic agents.

The academic research scope for this compound and its analogues would likely encompass:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- and its derivatives, followed by comprehensive structural elucidation using techniques such as NMR, IR, and mass spectrometry.

Biological Screening: Evaluation of the compound's activity against a panel of biological targets, including enzymes (such as kinases) and receptors implicated in various diseases. nih.gov This screening would likely focus on areas where other 2-aryl-4(3H)-pyrimidinones have shown promise, such as anticancer and anti-inflammatory research. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-(3-methylphenyl) and other parts of the pyrimidinone core to understand how structural changes affect biological activity. This is a critical step in optimizing lead compounds for drug development. nih.gov

Below is a table summarizing the key molecular properties of the parent 4(3H)-pyrimidinone and the subject compound, 4(3H)-Pyrimidinone, 2-(3-methylphenyl)-.

| Property | 4(3H)-Pyrimidinone | 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- |

| Molecular Formula | C₄H₄N₂O | C₁₁H₁₀N₂O |

| Molecular Weight | 96.09 g/mol | 186.21 g/mol |

| General Class | Pyrimidinone | 2-Aryl-4(3H)-pyrimidinone |

| Key Structural Features | Pyrimidine ring with a carbonyl group at C4 | 4(3H)-pyrimidinone core with a 3-methylphenyl substituent at C2 |

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

2-(3-methylphenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)11-12-6-5-10(14)13-11/h2-7H,1H3,(H,12,13,14) |

InChI Key |

QCTLCAGNGVPHCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 3h Pyrimidinone, 2 3 Methylphenyl and Analogs

Retrosynthetic Analysis and Precursor Design for Pyrimidinone Core Synthesis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. advancechemjournal.com

The 4(3H)-pyrimidinone ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. A common and effective retrosynthetic strategy involves disconnecting the ring to reveal precursors that can form the N1-C2-N3 and C4-C5-C6 segments of the molecule.

The most prevalent disconnection strategy for the 4(3H)-pyrimidinone core breaks the C2-N3 and N1-C6 bonds. This approach simplifies the heterocyclic ring into two key building blocks: an amidine derivative, which provides the N1-C2-N3 fragment, and a three-carbon component with electrophilic centers at C1 and C3, such as a β-keto ester or a related 1,3-dicarbonyl compound. advancechemjournal.comslideshare.net This pathway is synthetically advantageous as it utilizes readily available starting materials for the convergent synthesis of the target scaffold.

[N1-C2-N3] + [C4-C5-C6] Disconnection: This is the most common approach, leading to an amidine and a β-dicarbonyl compound (or its synthetic equivalent).

[C2-N3-C4] + [C5-C6-N1] Disconnection: An alternative disconnection can involve breaking the N1-C2 and C4-C5 bonds, which might lead to precursors like β-aminoacrylate derivatives and isocyanates. researchgate.net

To synthesize the specific target compound, 4(3H)-Pyrimidinone, 2-(3-methylphenyl)-, the retrosynthetic analysis must account for the substituent at the C2 position. Following the primary disconnection strategy, the 2-(3-methylphenyl) group is strategically introduced through the choice of the amidine precursor.

The synthon required for the N1-C2-N3 fragment is a benzamidine cation substituted with a methyl group at the meta position of the phenyl ring. The corresponding synthetic equivalent for this synthon is 3-methylbenzamidine . This precursor directly installs the desired 2-(3-methylphenyl) moiety onto the pyrimidinone ring during the cyclization step. The other precursor would be a generic three-carbon building block, such as ethyl acetoacetate, which forms the C4-C5-C6 backbone of the ring.

| Target Moiety | Position on Ring | Precursor Synthon | Synthetic Equivalent |

| 2-(3-methylphenyl) | C2 | 3-methylphenyl-substituted amidine | 3-methylbenzamidine |

| Pyrimidinone Backbone | C4, C5, C6 | 3-oxobutanoate or equivalent | Ethyl acetoacetate |

Conventional Synthetic Routes for Pyrimidinone Construction

Several well-established methods are employed for the construction of the 4(3H)-pyrimidinone ring system, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

One of the most fundamental and widely used methods for pyrimidinone synthesis is the Pinner pyrimidine (B1678525) synthesis, which involves the acid- or base-catalyzed condensation of a β-keto ester with an amidine. slideshare.netmdpi.com For the synthesis of 2-(3-methylphenyl)-4(3H)-pyrimidinone, this involves the reaction between 3-methylbenzamidine and a β-keto ester like ethyl acetoacetate.

The reaction is typically performed by refluxing the reactants in a solvent such as ethanol, often in the presence of a base like sodium ethoxide or potassium hydroxide. researchgate.net The mechanism proceeds via an initial nucleophilic attack of the amidine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization via attack on the ester carbonyl, and subsequent dehydration to form the aromatic pyrimidinone ring.

Table 1: Examples of Pyrimidinone Synthesis via Condensation

| Amidine Precursor | β-Dicarbonyl Precursor | Base/Catalyst | Solvent | Product | Ref |

| Guanidine hydrochloride | Ethyl acetoacetate | KOH | Ethanol | 2-Amino-6-methylpyrimidin-4(1H)-one | researchgate.net |

| Amidines | β-Keto esters | N/A | N/A | 4-Pyrimidinols | organic-chemistry.org |

| Benzamidine | Ethyl benzoylacetate | NaOEt | Ethanol | 2,6-Diphenylpyrimidin-4(3H)-one | slideshare.net |

| 3-methylbenzamidine | Ethyl acetoacetate | NaOEt | Ethanol | 6-Methyl-2-(3-methylphenyl)pyrimidin-4(3H)-one | N/A |

[3+3] Cycloaddition or annulation strategies offer an alternative route to the pyrimidine core by combining two three-atom fragments. mdpi.com This approach can provide access to diverse substitution patterns that may be difficult to achieve through classical condensation methods.

One such strategy involves the reaction of β-alkynyl-N-sulfonyl ketenimines with amidines, catalyzed by a copper catalyst, to yield 4-iminopyrimidines which can be subsequently hydrolyzed to the corresponding pyrimidinones. mdpi.com Another approach utilizes the reaction of 1,2,3-triazines with amidines, which undergo a powerful cycloaddition to provide 2,5-disubstituted pyrimidines in excellent yields. acs.org While less common than condensation reactions, these methods provide a modern and versatile toolkit for pyrimidine synthesis.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. researchgate.netpnrjournal.com The synthesis involves a two-step process. First, a chalcone bearing the desired substituent pattern is prepared via a Claisen-Schmidt condensation between an appropriate aromatic aldehyde and an aromatic ketone. pnrjournal.comsemanticscholar.org

To synthesize an analog of the target compound, 3-methylbenzaldehyde would be condensed with an acetophenone. The resulting chalcone, an α,β-unsaturated carbonyl system, then serves as the three-carbon (C4-C5-C6) fragment. researchgate.net This intermediate is subsequently cyclized with an amidine source such as guanidine hydrochloride or urea under basic conditions. semanticscholar.orgderpharmachemica.comimpactfactor.org This cyclocondensation reaction typically yields a dihydropyrimidine derivative, which can then be oxidized in a subsequent step, or sometimes in situ, to afford the final aromatic 4(3H)-pyrimidinone.

Table 2: Pyrimidine Synthesis from Chalcone Precursors

| Chalcone Precursor | Amidine Source | Conditions | Product Type | Ref |

| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | Guanidine | KOH, Ethanol, Reflux | 2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine | researchgate.net |

| General Chalcones | Urea | KOH (aq), Ethanol, Reflux | Dihydropyrimidin-2(1H)-ones | semanticscholar.org |

| General Chalcones | Thiourea | KOH, Methanol, Reflux | Pyrimidine-2-thiols | impactfactor.org |

| 1-phenyl-3-(3-methylphenyl)prop-2-en-1-one | Guanidine hydrochloride | NaOEt, Ethanol, Reflux | 2-Amino-4-phenyl-6-(3-methylphenyl)dihydropyrimidine | N/A |

Advanced and Catalytic Synthetic Strategies

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of 4(3H)-pyrimidinone, 2-(3-methylphenyl)- and its analogs, several advanced and catalytic strategies have been developed. These methods often offer milder reaction conditions, shorter reaction times, and higher yields compared to traditional approaches.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the synthesis of 2-aryl-4(3H)-pyrimidinones. This method allows for the direct introduction of the 3-methylphenyl group at the 2-position of the pyrimidinone ring. The general approach involves the reaction of a 2-halo-4(3H)-pyrimidinone (e.g., 2-chloro- or 2-bromo-4(3H)-pyrimidinone) with (3-methylphenyl)boronic acid in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand. The reaction is typically carried out in a solvent such as 1,4-dioxane, toluene, or a mixture of an organic solvent and water, with a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions, leading to shorter reaction times and often improved yields mdpi.comsemanticscholar.orgbohrium.com.

The regioselectivity of the Suzuki coupling is a key advantage, especially when starting with di- or tri-halopyrimidines. Studies on 2,4-dichloropyrimidines have shown that the C4 position is generally more reactive towards Suzuki coupling, allowing for the selective synthesis of 4-aryl-2-chloropyrimidines. Subsequent coupling at the C2 position can then be achieved under different reaction conditions mdpi.combohrium.com. This stepwise approach provides a route to dissymmetrically substituted pyrimidines.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of Aryl-Pyrimidines

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 (C4-arylation) | mdpi.com |

| 2-Chloro-4-methoxypyrimidine | (3-Methylphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | Fictionalized Example |

| 2-Bromopyrimidin-4(3H)-one | (3-Methylphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 88 | Fictionalized Example |

Note: The data in this table is illustrative and may include fictionalized examples to demonstrate the scope of the reaction.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification procedures. The Biginelli reaction and its variations are prominent examples of MCRs used for the synthesis of pyrimidinone derivatives nih.gov.

A typical Biginelli-like reaction for the synthesis of 2-(3-methylphenyl)-4(3H)-pyrimidinone would involve the condensation of 3-methylbenzaldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or an amidine. However, to obtain the desired 2-aryl substitution, 3-methylbenzamidine would be used in place of urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or a Lewis acid.

Recent advancements in MCRs for pyrimidine synthesis have focused on the development of more efficient and environmentally benign catalysts, as well as the use of solvent-free conditions or green solvents like water or ethanol researchgate.netresearchgate.net. The use of ultrasound irradiation has also been shown to promote the cyclocondensation in good to excellent yields organic-chemistry.org.

Table 2: Examples of One-Pot Multicomponent Reactions for Pyrimidinone Synthesis

| Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | EtOH, reflux | 75 | |

| 3-Methylbenzaldehyde | Ethyl acetoacetate | 3-Methylbenzamidine | L-Proline | Solvent-free, 80°C | 85 | Fictionalized Example |

| 4-Chlorobenzaldehyde | Dimedone | Thiourea | ZrOCl₂·8H₂O | H₂O, 50°C | 92 | nih.gov |

Note: The data in this table is illustrative and may include fictionalized examples to demonstrate the scope of the reaction.

Microwave-assisted organic synthesis (MAOS) has revolutionized the field of synthetic chemistry by providing a rapid and efficient heating method. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles nih.goveurekaselect.com.

MAOS has been successfully applied to a wide range of reactions for the synthesis of pyrimidine derivatives, including the Biginelli reaction, Suzuki cross-coupling, and other condensation reactions semanticscholar.orgnih.govnih.gov. For the synthesis of 2-(3-methylphenyl)-4(3H)-pyrimidinone, both the palladium-catalyzed coupling of a 2-halopyrimidinone with (3-methylphenyl)boronic acid and the one-pot multicomponent reaction can be significantly accelerated using microwave heating.

The efficiency of MAOS is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating methods.

Table 3: Comparison of Conventional Heating and Microwave-Assisted Synthesis for a Biginelli-type Reaction

| Heating Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | HCl | Ethanol | 18 h | 70 | |

| Microwave | TTSA | Acetonitrile | 5 min | 92 | |

| Microwave | Solvent-free | Clay | 3 min | 95 | nih.gov |

Note: TTSA stands for tritylsulfanylamic acid. The data is illustrative.

The principles of green chemistry encourage the use of environmentally benign catalysts, particularly heterogeneous catalysts that can be easily recovered and reused. Sulfonated rice husk is an example of a cost-effective, biodegradable, and efficient solid acid catalyst derived from an agricultural waste product researchgate.net.

Sulfonated rice husk ash (RHA-SO₃H) has been successfully employed as a catalyst for the synthesis of various heterocyclic compounds, including bis-heterocyclic methanes and coumarins researchgate.net. While its direct application for the synthesis of 2-(3-methylphenyl)-4(3H)-pyrimidinone has not been explicitly reported, its acidic nature makes it a promising candidate for catalyzing the Biginelli-like multicomponent reaction. The sulfonic acid groups on the surface of the rice husk ash can act as Brønsted acid sites, promoting the condensation and cyclization steps of the reaction.

Other heterogeneous catalysts that have been used for the synthesis of pyrimidine derivatives include silica-supported sulfuric acid, nano-NiZr₄(PO₄)₆, and bone char-based solid acids organic-chemistry.orgnih.govnih.gov. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for recycling, and reduced environmental impact.

Table 4: Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Substrates | Solvent | Yield (%) | Reusability | Reference |

| Sulfonated Rice Husk Ash | Knoevenagel condensation | Aldehydes, active methylenes | Ethanol | 90-95 | Yes (4 cycles) | researchgate.net |

| Nano-NiZr₄(PO₄)₆ | MCR | Benzaldehydes, guanidine, malononitrile | Ethanol | 85-95 | Yes | nih.gov |

| Bone char-nPrN-SO₃H | MCR | Aldehydes, urea, malononitrile | Solvent-free | 90-98 | Yes (several times) | nih.gov |

Regioselective lithiation followed by quenching with an electrophile is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the context of pyrimidines, this method allows for the introduction of various substituents at specific positions on the ring, which is crucial for the synthesis of analogs of 2-(3-methylphenyl)-4(3H)-pyrimidinone with modified properties.

The lithiation of pyrimidines can be directed by existing substituents on the ring. For example, alkoxy or acylamino groups at the 2- or 4-positions can direct lithiation to the 5-position. The choice of the lithiating agent, typically a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and the reaction conditions (temperature, solvent) are critical for achieving high regioselectivity.

Once the pyrimidine ring is lithiated, the resulting organolithium species can react with a wide range of electrophiles, such as aldehydes, ketones, alkyl halides, and carbon dioxide, to introduce new functional groups. This methodology provides a versatile tool for the late-stage functionalization of the pyrimidinone core, enabling the synthesis of a library of analogs for structure-activity relationship studies.

Post-Cyclization Functionalization and Derivatization of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- and Analogs

Following the successful cyclization to form the core 4(3H)-pyrimidinone scaffold, post-cyclization functionalization and derivatization represent crucial steps in the generation of diverse analogs of 2-(3-methylphenyl)-4(3H)-pyrimidinone. These modifications are instrumental in exploring the structure-activity relationships (SAR) of this class of compounds, allowing for the fine-tuning of their biological and physicochemical properties. Key strategies in this regard include the introduction of various substituents at different positions of the pyrimidinone ring and the exploration of isosteric replacements to modulate activity and other molecular characteristics.

Strategies for Introducing Aryl and Alkyl Substituents at Varying Positions

The introduction of aryl and alkyl groups onto the 4(3H)-pyrimidinone core after its initial synthesis is a powerful approach to expand chemical diversity. Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, have enabled the late-stage functionalization of these heterocyclic systems with a high degree of control and efficiency.

One of the most prominent strategies for introducing aryl substituents is through direct C-H arylation. This method avoids the need for pre-functionalized starting materials, such as halogenated pyrimidinones, making it an atom-economical and streamlined approach. For instance, copper-catalyzed C-H arylation has been successfully employed for the functionalization of fused pyrimidinone derivatives. mdpi.com In a study focusing on bioactive pyrimidinones, a copper-catalyzed C-H arylation process using diaryliodonium salts as the aryl source was developed under microwave irradiation. sciforum.net This sustainable methodology facilitates the introduction of various (hetero)aryl groups onto the pyrimidinone scaffold. mdpi.comsciforum.net

Palladium catalysis has also been extensively used for the regioselective arylation of pyrimidinone-related systems. For example, palladium-catalyzed direct C-H arylation has been applied to thieno[3,2-d]pyrimidines, allowing for the introduction of aryl groups at specific positions of the thiophene ring. mdpi.com Similarly, regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been achieved using a palladium acetate catalyst. chemistryviews.org These methods, while demonstrated on fused systems, provide a strong precedent for the potential C-H arylation of the 2-(3-methylphenyl)-4(3H)-pyrimidinone core at positions such as C5 or C6.

Beyond C-H activation, traditional cross-coupling reactions like the Suzuki-Miyaura coupling are also viable. This typically involves the initial halogenation of the pyrimidinone ring, followed by a palladium-catalyzed reaction with a suitable boronic acid or ester to introduce the desired aryl or heteroaryl moiety. nih.gov

The introduction of alkyl substituents can be achieved through various methods. N-alkylation at the N1 or N3 positions of the pyrimidinone ring is a common derivatization strategy. This can be accomplished using alkyl halides in the presence of a base. researchgate.net An eco-friendly approach for N-alkylation of N-heterocycles, including pyrimidin-4(3H)-one, has been developed using propylene carbonate as both the reagent and solvent, avoiding the use of genotoxic alkyl halides. researchgate.net For the introduction of alkyl groups at carbon atoms of the pyrimidinone ring, methods such as radical alkylation or cross-coupling reactions with alkyl organometallic reagents can be employed.

The following table summarizes selected methods for the introduction of aryl and alkyl substituents on pyrimidinone-based scaffolds.

| Position | Substituent Type | Method | Catalyst/Reagent | Notes |

| C-H (various) | Aryl | Direct C-H Arylation | Copper Iodide (CuI) / Diaryliodonium salts | Microwave-assisted, sustainable method for fused pyrimidinones. mdpi.comsciforum.net |

| C-H (various) | Aryl | Direct C-H Arylation | Palladium Acetate (Pd(OAc)₂) / Arylboronic acids | Demonstrated on fused pyrimidinone systems like pyrrolo[2,3-d]pyrimidines. chemistryviews.org |

| C-X (X=Halogen) | Aryl | Suzuki-Miyaura Coupling | Palladium Catalyst / Arylboronic acid | Requires pre-functionalization of the pyrimidinone core. nih.gov |

| N1/N3 | Alkyl | N-Alkylation | Alkyl Halide / Base | A common and straightforward method for N-derivatization. researchgate.net |

| N1/N3 | Alkyl | N-Alkylation | Propylene Carbonate | An environmentally friendly method avoiding alkyl halides. researchgate.net |

Exploration of Isosteric Replacements at Core Positions

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, involving the substitution of an atom or a group of atoms with another that possesses similar physical and chemical properties, leading to comparable biological activity. In the context of 2-(3-methylphenyl)-4(3H)-pyrimidinone analogs, isosteric modifications can be applied to the pyrimidinone core itself, as well as to the 2-(3-methylphenyl) substituent, to enhance potency, selectivity, metabolic stability, or to explore novel interactions with biological targets.

A common isosteric replacement for the pyrimidinone core involves the fusion of other heterocyclic rings. For example, thieno[2,3-d]pyrimidines are considered structural analogs and bioisosteres of quinazolines. nih.gov The replacement of a benzene ring in a quinazolinone with a thiophene ring to give a thieno[2,3-d]pyrimidinone can significantly alter the electronic and steric properties of the molecule, potentially leading to improved biological activity. Similarly, pyrido[2,3-d]pyrimidin-4(3H)-ones and pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and investigated as analogs of quinazolin-4(3H)-ones, demonstrating the utility of replacing a benzene ring with a pyridine ring. nih.gov

The carbonyl group at the C4 position of the pyrimidinone ring is another site for isosteric replacement. It can be substituted with a thiocarbonyl group (C=S) to yield the corresponding pyrimidine-4(3H)-thione. This modification can influence the hydrogen bonding capacity and electronic properties of the molecule.

The following table provides examples of potential isosteric replacements for the 2-(3-methylphenyl)-4(3H)-pyrimidinone scaffold.

| Original Group/Atom | Isosteric Replacement | Rationale |

| Pyrimidinone Core (fused benzene) | Thieno[2,3-d]pyrimidine | Altered electronics and sterics, potential for improved biological activity. nih.gov |

| Pyrimidinone Core (fused benzene) | Pyrido[2,3-d]pyrimidine | Introduction of a nitrogen atom for potential new interactions and altered solubility. nih.gov |

| C4 Carbonyl (C=O) | C4 Thiocarbonyl (C=S) | Modified hydrogen bonding capacity and electronic properties. |

| 2-Phenyl Ring | 2-Pyridyl, 2-Thienyl, 2-Furyl | Introduction of heteroatoms, modulation of polarity and metabolic stability. |

| 3-Methyl Group | Ethyl, Chloro, Trifluoromethyl | Alteration of steric and electronic properties of the aryl substituent. |

Through these post-cyclization functionalization and derivatization strategies, a wide array of analogs of 4(3H)-pyrimidinone, 2-(3-methylphenyl)- can be systematically synthesized and evaluated, facilitating the development of compounds with optimized properties for various applications.

Advanced Spectroscopic and Analytical Characterization Techniques in Pyrimidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H, ¹³C NMR) for Proton and Carbon Environments

In the ¹H NMR spectrum of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)-, distinct signals would be expected for the protons of the pyrimidinone ring, the tolyl substituent, and the methyl group. The protons on the pyrimidinone ring would likely appear as doublets or multiplets in the aromatic region of the spectrum. The protons of the 3-methylphenyl group would present a characteristic pattern of signals in the aromatic region, and the methyl protons would appear as a singlet, typically in the upfield region around 2.0-2.5 ppm.

The ¹³C NMR spectrum would provide information on the number and types of carbon atoms. Distinct signals would be anticipated for the carbonyl carbon of the pyrimidinone ring (typically downfield), the other carbons of the pyrimidine (B1678525) ring, the carbons of the phenyl ring, and the methyl carbon. The chemical shifts of these carbons would be influenced by their local electronic environments.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidinone H | Data not available | - |

| Phenyl H | Data not available | - |

| Methyl H | Data not available | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | Data not available |

| Pyrimidinone C | Data not available |

| Phenyl C | Data not available |

| Methyl C | Data not available |

Two-Dimensional NMR (COSY, HSQC) for Correlating Overlapping Signals and Connectivity

To definitively assign the proton and carbon signals, especially in the often-crowded aromatic region, two-dimensional NMR techniques are invaluable. A Correlation Spectroscopy (COSY) experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyrimidinone and phenyl rings.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)-. This precise mass measurement would allow for the confirmation of its elemental composition, C₁₁H₁₀N₂O. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments from the parent molecule.

Interactive Data Table: Expected HRMS Data

| Ion | Calculated m/z |

| [M+H]⁺ | Data not available |

| [M+Na]⁺ | Data not available |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- would be expected to show characteristic absorption bands for the N-H stretch of the pyrimidinone ring (typically a broad band), the C=O stretch of the carbonyl group (a strong, sharp band), C=N and C=C stretching vibrations from the aromatic rings, and C-H stretching and bending vibrations.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Data not available | Broad |

| C=O Stretch | Data not available | Strong |

| C=N Stretch | Data not available | Medium |

| Aromatic C=C Stretch | Data not available | Medium-Weak |

| C-H Stretch (Aromatic) | Data not available | Medium-Weak |

| C-H Stretch (Aliphatic) | Data not available | Medium-Weak |

X-ray Crystallography for Definitive Three-Dimensional Structure and Conformation

For a definitive determination of the three-dimensional structure and conformation of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- in the solid state, single-crystal X-ray crystallography would be the ultimate analytical technique. This method would provide precise bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms in the crystal lattice. It would also provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable tools in the analysis of pyrimidinone derivatives, enabling both the qualitative assessment of sample purity and the quantitative determination of components in a mixture. These methods are also crucial for the purification of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-" and other related pyrimidine derivatives. researchgate.net The versatility of HPLC allows for the separation of the target compound from starting materials, byproducts, and degradation products with high resolution and sensitivity.

A typical HPLC analysis for pyrimidinone compounds involves reversed-phase chromatography. researchgate.net In this mode, a nonpolar stationary phase, most commonly a C8 or C18 silica gel column, is used in conjunction with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. researchgate.net The separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.

The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable mobile phase composition) to achieve optimal separation. The choice of conditions depends on the complexity of the sample mixture. For "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-", a gradient elution might be employed to ensure the separation of closely related impurities.

Diverse detection methods can be coupled with HPLC to identify and quantify the eluted compounds. Ultraviolet (UV) spectroscopy is a common detection method for pyrimidinone derivatives due to the presence of a chromophoric pyrimidinone ring system. The wavelength of maximum absorbance (λmax) for the 2-aryl-4(3H)-pyrimidinone scaffold is typically in the UV region, allowing for sensitive detection. Other detection methods that can be employed include mass spectrometry (MS), which provides molecular weight information and structural insights, further confirming the identity of the separated components.

Table 1: Illustrative HPLC Parameters for the Analysis of Pyrimidinone Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Reversed-phase C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of the synthesis of "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-". It allows the chemist to quickly assess the consumption of starting materials and the formation of the product.

In TLC, a small amount of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

The choice of the eluent system is critical for achieving good separation. For pyrimidinone derivatives, a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is often used. The polarity of the eluent can be adjusted to optimize the separation.

After the development of the chromatogram, the separated spots are visualized. Since "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-" contains a UV-active chromophore, the spots can be readily visualized under a UV lamp (typically at 254 nm). The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification.

Table 2: Typical TLC System for Monitoring the Synthesis of 2-Aryl-4(3H)-Pyrimidinones

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (in terms of percentage of carbon, hydrogen, nitrogen, etc.) of a compound. This data is crucial for validating the empirical formula of "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-" and confirming its purity.

The empirical formula of "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-" is C11H10N2O. The theoretical elemental composition can be calculated from this formula. The experimentally determined values from elemental analysis should be in close agreement with the theoretical values, typically within ±0.4%. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.

The analysis is performed using an elemental analyzer, where a small, accurately weighed sample of the compound is combusted in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified.

Table 3: Theoretical Elemental Composition of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- (C11H10N2O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 70.95 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 5.41 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.05 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.59 |

| Total | | | | 186.23 | 100.00 |

An experimental result from the elemental analysis of a pure sample of "4(3H)-Pyrimidinone, 2-(3-methylphenyl)-" would be expected to yield values very close to those presented in the table above.

Structure Activity Relationship Sar Studies for 4 3h Pyrimidinone, 2 3 Methylphenyl and Its Analogs

Fundamental Principles and Methodologies of SAR Elucidation in Heterocyclic Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. spirochem.com The primary methodology involves the systematic modification of a "hit" or "lead" compound—a molecule with initial desired activity—to identify the key chemical features, known as pharmacophores, responsible for its effects. This process allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. spirochem.com

In heterocyclic chemistry, including the study of pyrimidinones, SAR elucidation follows several key principles:

Systematic Structural Modification : Analogs of the lead compound are synthesized by altering specific parts of the molecule. This includes changing, adding, or removing functional groups, modifying the size or shape of substituents, and altering stereochemistry.

Bioisosteric Replacement : This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For pyrimidinone analogs, a phenyl ring might be replaced with a different heteroaromatic ring, or a methyl group could be substituted with a chlorine atom to probe electronic and steric effects. frontiersin.org

Iterative Synthesis and Biological Evaluation : The process is cyclical. A set of analogs is designed and synthesized, then tested for biological activity. The results of these tests inform the design of the next generation of compounds, progressively building a comprehensive understanding of the SAR. spirochem.com

Positional Analysis : The effect of a substituent is often highly dependent on its location on the heterocyclic core. Therefore, a key part of SAR is moving a specific functional group to different available positions on the pyrimidinone ring to determine the optimal placement for biological activity.

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of 2-aryl-4(3H)-pyrimidinone derivatives is highly sensitive to the nature and position of substituents on both the pyrimidinone core and the aryl ring at the C-2 position.

The substituent at the C-2 position of the 4(3H)-pyrimidinone ring plays a pivotal role in determining the molecule's interaction with biological targets. The presence of an aryl group in this position is a common feature in many biologically active pyrimidinones.

The 3-methylphenyl group, specifically, contributes to the molecule's activity through a combination of steric and electronic effects:

Lipophilicity and Hydrophobic Interactions : The methyl group increases the lipophilicity (fat-solubility) of the phenyl ring. This can enhance the compound's ability to cross cell membranes and fit into hydrophobic pockets within a target protein's binding site.

Electronic Effects : The methyl group is a weak electron-donating group. While this effect is less pronounced than that of other groups like methoxy, it can subtly influence the electron density of the aromatic ring and, by extension, the entire molecule, potentially affecting hydrogen bonding capabilities or pi-stacking interactions with the target.

Modifications at other positions on the pyrimidinone ring are critical for fine-tuning biological activity.

C-3 Position : The nitrogen atom at the N-3 position is a common site for substitution. Introducing different groups at this position can significantly impact a compound's properties. For example, in related quinazolinone systems, the addition of a 3-arylideneamino substituent was found to enhance antibacterial activity. nih.gov This position can be used to attach side chains that can form additional hydrogen bonds, introduce charged groups to improve solubility, or extend the molecule to reach secondary binding pockets in a target enzyme.

C-5 and C-6 Positions : The C-5 and C-6 positions of the pyrimidinone ring are also important sites for modification. Research on various pyrimidinone derivatives has demonstrated that introducing substituents at these positions can modulate activity. arkat-usa.org In some cases, substitution is essential for potency. However, in other contexts, substitution can be detrimental. For instance, studies on pyrazolo[3,4-d]pyrimidines, a related fused heterocyclic system, revealed that C-6 unsubstituted compounds were significantly more potent as dual Src/Abl kinase inhibitors compared to their C-6 substituted counterparts. nih.gov This indicates that the C-6 position may be located in a sterically constrained region of the binding site where bulky groups are not tolerated.

The following table presents data from a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which illustrates the profound impact of substituents at the C-2 position on antimicrobial activity.

| Compound | C-2 Substituent | Side Chain | MIC (mM) against S. aureus |

|---|---|---|---|

| Analog 1 | p-chlorophenyl | 2-(2-mercaptoethoxy)ethan-1-ol | >0.25 |

| Analog 2 | m-methoxyphenyl | 2-(2-mercaptoethoxy)ethan-1-ol | >0.25 |

| Analog 3 | m-methoxyphenyl | ethylenediamine | 0.05-0.13 |

Data adapted from a study on thieno[2,3-d]pyrimidin-4(3H)-one derivatives to illustrate SAR principles. nih.gov

This data demonstrates that while the aryl group at C-2 is important (p-chloro vs. m-methoxy), the side chain attached to it can have an even more dramatic effect on biological activity, highlighting the interplay between different parts of the molecule.

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 2-aryl-4(3H)-pyrimidinones, the relative orientation of the 3-methylphenyl group and any other substituents can dictate the biological response. The bond connecting the C-2 of the pyrimidinone to the phenyl ring is rotatable, allowing the phenyl group to adopt various conformations. However, interaction with a protein binding site often favors a single, low-energy conformation. The presence and position of substituents like the 3-methyl group can influence this preferred orientation through steric hindrance or by forming specific, favorable contacts. acs.org Studies involving "conformational freezing," where rotatable bonds are locked into a rigid ring system, have shown that only one specific conformer may be responsible for the desired biological activity. mdpi.com

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis seeks to identify the preferred three-dimensional shape of a molecule and correlate it with its biological activity. For flexible molecules like 2-(3-methylphenyl)-4(3H)-pyrimidinone, this is particularly important. The spatial relationship between the pyrimidinone core and the 2-aryl substituent is a key determinant of bioactivity.

One powerful technique to probe the bioactive conformation is through the synthesis of conformationally restricted analogs. In this approach, flexible parts of the molecule are incorporated into a new ring, effectively "locking" the conformation. By synthesizing and testing a series of these rigid analogs, researchers can determine which spatial arrangement leads to the highest activity. A study on amidothiophene derivatives, which are structurally related to pyrimidinones, successfully used this method to identify the likely active conformer by creating various fused-ring systems. mdpi.com

In addition to synthetic methods, computational chemistry plays a vital role. Molecular docking simulations can predict how a molecule like 2-(3-methylphenyl)-4(3H)-pyrimidinone might bind to the active site of a target protein. acs.org These models can predict the most stable binding pose (conformation), identifying key interactions such as hydrogen bonds and hydrophobic contacts, thereby providing a structural hypothesis for the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical properties of a series of compounds with their biological activities. researchgate.net These models allow for the prediction of the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules.

The QSAR process involves several steps:

Data Set Compilation : A series of structurally related compounds (e.g., various substituted 2-aryl-4(3H)-pyrimidinones) with measured biological activity (e.g., IC₅₀ or MIC values) is assembled.

Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated. These are numerical values that represent different physicochemical properties, such as lipophilicity (logP), electronic properties (dipole moment), and 3D shape (molecular surface area). mdpi.com

Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that links a selection of the most relevant descriptors to the biological activity. researchpublish.com

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. acs.org

For pyrimidine (B1678525) and pyrimidinone derivatives, QSAR studies have been successfully applied to model various activities. nih.govresearchpublish.com For example, a 2D-QSAR study might reveal that high biological activity is correlated with a high value for a specific electronic descriptor and a low value for a steric descriptor, providing clear guidance for the design of new analogs. More advanced 3D-QSAR methods consider the 3D fields around the molecules to explain how the shape and electrostatic properties of the compounds influence their interaction with a receptor. rsc.org

Comparative Molecular Field Analysis (CoMFA) for Predictive Modeling

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govrsc.orgresearchgate.net This method provides a predictive model that can guide the design of new, more potent analogs.

In a typical CoMFA study involving 2-aryl-4(3H)-pyrimidinone analogs, the molecules are first aligned based on a common substructure. The steric and electrostatic fields around each molecule are then calculated at various grid points. These field values, along with the corresponding biological activity data (e.g., IC50 values), are subjected to partial least squares (PLS) analysis to generate a QSAR model.

The output of a CoMFA study is often visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecule are predicted to enhance or diminish biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in that area is detrimental to activity. For instance, a green contour near the 3-methyl group of the phenyl ring would suggest that larger substituents at this position might lead to increased potency.

Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups are beneficial, whereas red contours indicate regions where electronegative groups are preferred. A blue contour near the pyrimidinone ring might suggest that substituents enhancing the positive electrostatic potential in that region could improve activity.

The predictive power of a CoMFA model is assessed through statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability. researchgate.net

To illustrate the application of these principles, consider a hypothetical CoMFA study on a series of 2-aryl-4(3H)-pyrimidinone analogs. The resulting data could be presented as follows:

| Compound | Substituent (R) on Phenyl Ring | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |

|---|---|---|---|---|

| 1 | H | 5.20 | 5.15 | 0.05 |

| 2 | 3-CH3 | 5.85 | 5.90 | -0.05 |

| 3 | 4-CH3 | 5.60 | 5.55 | 0.05 |

| 4 | 3-Cl | 6.10 | 6.05 | 0.05 |

| 5 | 4-Cl | 5.95 | 6.00 | -0.05 |

| 6 | 3-OCH3 | 5.70 | 5.75 | -0.05 |

| 7 | 4-OCH3 | 5.40 | 5.35 | 0.05 |

Ligand-Based and Receptor-Based Design Principles Guided by SAR

The insights gained from SAR and CoMFA studies are fundamental to both ligand-based and receptor-based drug design strategies for developing novel 4(3H)-pyrimidinone analogs.

Ligand-Based Design: In the absence of a known 3D structure of the biological target, ligand-based design relies on the information derived from a set of known active molecules. nih.gov The SAR data from a series of 2-aryl-4(3H)-pyrimidinones can be used to construct a pharmacophore model. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity.

For the 2-(3-methylphenyl)-4(3H)-pyrimidinone scaffold, a pharmacophore model might include:

A hydrogen bond acceptor feature associated with the carbonyl group of the pyrimidinone ring.

A hydrogen bond donor feature from the N-H group of the pyrimidinone.

An aromatic ring feature corresponding to the 2-phenyl group.

A hydrophobic feature representing the 3-methyl group.

This pharmacophore model can then be used to screen virtual compound libraries to identify new molecules with a high probability of being active, or to guide the design of novel analogs with improved properties.

Receptor-Based Design: When the 3D structure of the target protein is available, receptor-based design (or structure-based design) becomes a powerful tool. nih.gov Molecular docking studies can be performed to predict the binding mode of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- and its analogs within the active site of the receptor. researchgate.net

These docking simulations can reveal key protein-ligand interactions, such as:

Hydrogen Bonds: The pyrimidinone core is likely to form hydrogen bonds with specific amino acid residues in the binding pocket. For example, the carbonyl oxygen might interact with a backbone N-H of an amino acid, while the pyrimidinone N-H could donate a hydrogen bond to a carbonyl oxygen or a side chain of another residue.

Pi-Pi Stacking: The aromatic phenyl ring can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The insights from docking studies, combined with the predictive power of CoMFA models, provide a robust framework for the rational design of new inhibitors with enhanced potency and selectivity. For instance, if docking reveals an unoccupied hydrophobic pocket near the 3-position of the phenyl ring, and the CoMFA steric map shows a green contour in the same region, this would provide strong evidence to synthesize analogs with larger hydrophobic substituents at that position.

The following table summarizes the key design principles derived from SAR studies:

| Design Principle | Rationale from SAR/CoMFA | Example Modification |

|---|---|---|

| Ligand-Based | Pharmacophore modeling based on active analogs. | Synthesis of bioisosteres for the pyrimidinone core. |

| Receptor-Based | Molecular docking into the target's active site. | Introduction of a substituent to form a new hydrogen bond with a specific residue. |

| Enhancing Hydrophobicity | Positive correlation between lipophilicity and activity in a specific region. | Replacing the 3-methyl group with an ethyl or isopropyl group. |

| Modulating Electrostatics | CoMFA electrostatic map indicates preference for an electronegative group. | Substitution with a halogen or a nitro group on the phenyl ring. |

Mechanistic Investigations of Biological Activities of 4 3h Pyrimidinone, 2 3 Methylphenyl Derivatives

General Mechanism of Action for Pyrimidinone Scaffolds

The biological effects of pyrimidinone derivatives are diverse, stemming from their ability to interact with a variety of biomolecules. The planar, aromatic nature of the pyrimidine (B1678525) ring facilitates interactions such as π-π stacking, while the nitrogen atoms can act as hydrogen bond acceptors, enabling specific binding to proteins and nucleic acids. scbt.com The substituents on the pyrimidinone core dictate the specific mechanism of action by influencing the molecule's shape, electronics, and steric properties.

Enzyme Inhibition Profiles (e.g., Kinases, Phosphodiesterases)

One of the most prominent mechanisms of action for pyrimidinone derivatives is the inhibition of enzymes. Their structural features allow them to fit into the active sites of various enzymes, disrupting their catalytic activity.

Kinase Inhibition: Numerous pyrimidinone-based compounds have been identified as potent kinase inhibitors. For instance, 2-arylamino-4-aryl-pyrimidine derivatives have shown potent inhibition of p21-Activated Kinase 1 (PAK1), a key regulator of cell proliferation and motility. nih.gov Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, are recognized as versatile scaffolds for designing inhibitors of tyrosine kinases like ZAP-70, which is crucial for T-cell signaling. mdpi.com

Deubiquitinase Inhibition: Pyrimidinone-based inhibitors have been developed against Ubiquitin Specific Protease 7 (USP7), an enzyme involved in the p53 tumor suppressor pathway. nih.govnih.gov These inhibitors were identified through fragment-based screening and structure-guided design, highlighting the adaptability of the pyrimidinone scaffold to this enzyme class. nih.govnih.gov

Other Enzymes: The inhibitory spectrum of pyrimidinone derivatives extends to other enzyme families. For example, certain derivatives act as selective inhibitors of bacterial Dihydrofolate Reductase (DHFR), an enzyme essential for nucleotide synthesis, giving them antibacterial properties. wjarr.com

| Enzyme Target | Pyrimidinone Scaffold | Biological Effect | Reference |

|---|---|---|---|

| p21-Activated Kinase 1 (PAK1) | 2-Arylamino-4-aryl-pyrimidine | Anti-proliferative activity in colon cancer cells | nih.gov |

| Ubiquitin Specific Protease 7 (USP7) | Pyrimidinone-based compounds | Modulation of p53 pathway | nih.govnih.gov |

| ZAP-70 Tyrosine Kinase | Pyrido[2,3-d]pyrimidin-7(8H)-one | Inhibition of T-cell activation | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Trisubstituted pyrimidines | Antibacterial activity | wjarr.com |

Modulation of Receptor-Ligand Interactions

Derivatives of the pyrimidinone scaffold can also exert their effects by interfering with receptor-ligand binding. By mimicking the structure of endogenous ligands or binding to allosteric sites, these compounds can act as either agonists or antagonists of cell surface or intracellular receptors. For example, certain pyrimidine derivatives have been shown to inhibit fibroblast growth factor receptor 2, a tyrosine kinase receptor involved in cell proliferation and differentiation. drugbank.com

Intercalation or Interaction with Nucleic Acids

The pyrimidine structure is a fundamental component of the nucleobases cytosine, thymine, and uracil, which form the building blocks of DNA and RNA. jacsdirectory.comwikipedia.org This inherent similarity suggests that synthetic pyrimidinone derivatives could potentially interact with nucleic acids. Such interactions could occur through several modes, including intercalation between base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. These interactions can disrupt DNA replication and transcription processes, leading to cytotoxic effects, a mechanism often exploited in cancer chemotherapy. nih.gov While this is a plausible mechanism for certain planar, aromatic pyrimidinone derivatives, specific studies detailing the nucleic acid interactions of 2-(3-methylphenyl)-4(3H)-pyrimidinone are not extensively documented.

In Vitro and Cellular Assay Development for Activity Assessment

Identifying and characterizing the biological activities of 4(3H)-pyrimidinone derivatives relies on a suite of sophisticated in vitro and cellular assays. These screening methods allow for the rapid evaluation of large compound libraries to discover new bioactive molecules and elucidate their mechanisms of action.

Target-Based High-Throughput Screening (HTS)

Target-based HTS involves screening compounds against a specific, isolated biological target, such as an enzyme or receptor. This approach is highly efficient for finding potent inhibitors of a known disease-related protein. For example, the development of USP7 inhibitors was facilitated by screening compound libraries against the purified USP7 enzyme to identify initial hits. nih.gov This reductionist approach allows for a clear understanding of a compound's direct molecular interaction but may not capture its full biological effect within a complex cellular environment. youtube.com

Phenotypic Screening for Complex Biological Responses

In contrast to target-based screening, phenotypic screening assesses the effect of compounds on whole cells or organisms, looking for a specific change in phenotype (e.g., cell death, differentiation, or inhibition of a disease-related process). youtube.com This approach is unbiased as it does not require prior knowledge of a specific molecular target.

High-Content Screening (HCS): A powerful subset of phenotypic screening, HCS uses automated imaging and sophisticated image analysis to quantify multiple phenotypic changes in cells simultaneously. This method was successfully used to identify 4H-chromeno[2,3-d]pyrimidin-4-one derivatives that induce cellular senescence in melanoma cells. nih.gov The screen was designed to detect specific morphological changes associated with senescence, leading to the discovery of a novel class of anti-proliferative agents. nih.gov

Cell Viability Assays: Standard assays like the MTT test are widely used to screen for cytotoxic effects against various cancer cell lines. nih.govmdpi.com Numerous pyrimidinone and fused pyrimidinone derivatives have been evaluated using this method, demonstrating their potential as anticancer agents. nih.govorientjchem.org

| Screening Approach | Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|---|

| Target-Based | Enzyme Inhibition Assay | Identify direct inhibitors of a specific enzyme. | Screening for USP7 inhibitors. | nih.gov |

| Phenotypic | High-Content Screening (HCS) | Identify compounds inducing a specific cellular phenotype. | Discovery of senescence-inducing pyrimidinones. | nih.gov |

| Phenotypic | Cell Viability (e.g., MTT) | Assess general cytotoxicity and anti-proliferative effects. | Evaluating anticancer activity of thieno[2,3-d]pyrimidines. | nih.gov |

Biochemical Assays for Kinetic and Equilibrium Binding Studies

To quantitatively characterize the interaction between derivatives of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- and their biological targets, a suite of biochemical assays is employed. These methods are essential for determining the affinity and the rates of association and dissociation, which are critical parameters in drug discovery.

Equilibrium Binding Studies

Equilibrium binding assays measure the strength of the interaction between a ligand and its target once the system has reached a steady state. The key parameter derived from these studies is the dissociation constant (Kd), which represents the concentration of ligand at which half of the target molecules are occupied. A lower Kd value signifies a higher binding affinity.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to obtain a complete thermodynamic profile of the binding interaction. malvernpanalytical.comreactionbiology.com ITC directly measures the heat released or absorbed during the binding event. mdpi.com By titrating the pyrimidinone derivative into a solution containing the target protein, ITC can determine the Kd, the stoichiometry of the interaction (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment. malvernpanalytical.commdpi.com Studies on various pyrimidine derivatives have utilized ITC to confirm direct binding to target proteins and to characterize the thermodynamic forces driving the interaction. mdpi.comnih.gov

Kinetic Binding Studies

Kinetic assays provide a dynamic view of the binding event by measuring the association rate constant (kon) and the dissociation rate constant (koff). These constants describe how quickly the compound binds to its target and how long it remains bound, respectively. The ratio of koff to kon also provides a measure of the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) is a widely used label-free technique for studying real-time kinetics. rsc.org In an SPR experiment, the target protein is immobilized on a sensor surface, and the pyrimidinone derivative is flowed over it. The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface, allowing for the precise calculation of kon and koff. rsc.org This method is valuable for distinguishing between compounds with similar affinities but different kinetic profiles, such as a compound that binds quickly and dissociates quickly versus one that binds slowly but has a long residence time on the target.

The following interactive table presents hypothetical, yet representative, binding data for a series of 2-(3-methylphenyl)-4(3H)-pyrimidinone derivatives, illustrating the type of information generated from these assays.

| Compound Derivative | Target | Assay Method | Kd (nM) | kon (104 M-1s-1) | koff (10-4 s-1) |

|---|---|---|---|---|---|

| Derivative 1 | Kinase A | SPR | 75 | 5.2 | 39.0 |

| Derivative 2 | Kinase A | ITC | 48 | - | - |

| Derivative 3 | Protease B | SPR | 120 | 2.5 | 30.0 |

| Derivative 4 (Lead) | Kinase A | SPR | 15 | 8.0 | 12.0 |

Specific Mechanistic Studies on Relevant Biological Targets

Beyond determining if and how strongly a compound binds, it is crucial to understand the precise mechanism of action at a molecular level. This involves identifying the binding site and the nature of the molecular interactions, as well as characterizing the functional consequence of the binding event, such as whether it blocks the natural substrate or modulates the target's activity from a distance.

Elucidation of Binding Modes and Molecular Interactions

To understand how derivatives of 4(3H)-Pyrimidinone, 2-(3-methylphenyl)- interact with their biological targets, researchers rely on a combination of computational and experimental techniques to visualize the binding at an atomic level.

Computational Modeling: Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For pyrimidinone derivatives, docking studies can reveal potential binding poses within an enzyme's active site or other pockets. nih.govmdpi.com These studies often show the pyrimidine core acting as a scaffold, with the 2-(3-methylphenyl) group fitting into a specific hydrophobic pocket. The nitrogen and oxygen atoms of the pyrimidinone ring may form crucial hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in place. mdpi.com Molecular dynamics (MD) simulations can further refine these models by simulating the movement of the protein-ligand complex over time, confirming the stability of the predicted binding mode. nih.gov

X-ray Crystallography: This experimental technique provides high-resolution, three-dimensional structural information of the ligand-protein complex. nih.gov By obtaining a crystal of the target protein bound to a 2-(3-methylphenyl)-4(3H)-pyrimidinone derivative, researchers can definitively map the binding site and identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding affinity and selectivity. nih.gov This structural information is invaluable for structure-based drug design, allowing for the rational optimization of the compound's properties. nih.gov

Investigation of Allosteric vs. Orthosteric Modulation

A fundamental question in mechanistic studies is whether a compound exerts its effect by binding to the primary active site (orthosteric modulation) or to a secondary, regulatory site (allosteric modulation). researchgate.netquora.com

Orthosteric modulators directly compete with the endogenous substrate or ligand for binding at the active site. quora.comimrpress.com This is often the case for kinase inhibitors that compete with ATP. imrpress.com Enzyme kinetic assays can provide evidence for orthosteric binding; for example, competitive inhibition, where the inhibitory effect can be overcome by increasing the substrate concentration, is a hallmark of this mechanism.

Allosteric modulators bind to a site topographically distinct from the active site. nih.govwikipedia.org This binding event induces a conformational change in the protein that alters the function of the active site, either enhancing or inhibiting its activity. researchgate.net Allosteric sites are often less conserved across protein families than active sites, meaning allosteric drugs can achieve higher selectivity with fewer off-target effects. nih.govwikipedia.org Non-competitive or uncompetitive inhibition patterns in kinetic assays can suggest an allosteric mechanism. Definitive proof often comes from co-crystallization studies showing the compound bound at a site distant from the orthosteric pocket. imrpress.com

The following table summarizes hypothetical findings from mechanistic studies on pyrimidinone derivatives, distinguishing between the two modes of action.

| Compound Derivative | Target | Kinetic Inhibition Pattern | Structural Evidence (Docking/X-ray) | Conclusion |

|---|---|---|---|---|

| Derivative A | Kinase A | Competitive with ATP | Binds in ATP pocket, H-bonds to hinge region | Orthosteric |

| Derivative B | Receptor X | No competition with endogenous ligand | Binds in a pocket adjacent to the ligand site | Allosteric |

| Derivative C | Enzyme Z | Non-competitive with substrate | Binds to a known allosteric site | Allosteric |

| Derivative D | Kinase B | Competitive with ATP | Overlaps with ATP binding site | Orthosteric |

Applications and Future Research Directions of Pyrimidinone Derivatives

Emerging Applications in Medicinal Chemistry

The pyrimidine (B1678525) core is a fundamental building block in numerous biologically active molecules, including nucleic acids. This inherent biocompatibility has made pyrimidinone derivatives a focal point of research in medicinal chemistry, leading to the development of novel therapeutic agents with a wide array of activities.

Development of Anti-Infective Agents (Antimicrobial, Antiviral, Antifungal)

The rise of drug-resistant pathogens has created an urgent need for new anti-infective agents. Pyrimidinone derivatives have shown considerable promise in this area.

Antimicrobial Activity: A variety of pyrimidinone-substituted 4(3H)-quinazolinone derivatives have been synthesized and demonstrated moderate to good in vitro antimicrobial activity against a panel of pathogenic bacteria, including S. aureus, B. subtilis, B. megaterium, E. coli, P. vulgaris, and P. aeruginosa researchgate.net. Similarly, new thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown good activity against both Gram-positive and Gram-negative bacteria . Some thieno[2,3-d]pyrimidinedione derivatives have displayed potent activity against multi-drug resistant Gram-positive organisms nih.gov.

Antiviral Activity: The antiviral potential of pyrimidine-containing compounds is well-documented nih.gov. For instance, certain 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives have exhibited moderate to good antiviral activity mdpi.com. Additionally, specific 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown antiviral activity against a range of viruses, including herpes simplex virus (HSV-1 and HSV-2), vaccinia virus, and Coxsackie virus B4 internationalscholarsjournals.com.

Antifungal Activity: Pyrimidinone derivatives have also been investigated for their antifungal properties. The combination of pyrimidone and oxadiazole moieties in hybrid molecules has been explored to enhance antifungal activity rsc.org. Studies have shown that some pyrimidine derivatives exhibit potent fungicidal activities against various phytopathogenic fungi nih.gov. For example, certain pyrimidine derivatives containing an amide moiety have demonstrated excellent antifungal activity against Phomopsis sp. and Botrytis cinerea frontiersin.orgnih.gov. Furthermore, some newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown good activity against fungi such as C. albicans and A. niger .

Table 1: Anti-Infective Activity of Selected Pyrimidinone Derivatives

| Derivative Class | Target Organism/Virus | Notable Findings |

|---|---|---|

| Pyrimidinone substituted 4(3H)-Quinazolinones | Pathogenic Bacteria | Moderate to good in vitro activity against a broad spectrum of bacteria researchgate.net. |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Bacteria and Fungi | Good activity against Gram-positive and Gram-negative bacteria, and fungi like C. albicans and A. niger . |

| 2-Aryl-3-(substituted-benzalamino)-4(3H)-quinazolinones | Viruses | Moderate to good antiviral activity reported mdpi.com. |

| 2-Phenyl-3-disubstituted Quinazolin-4(3H)-ones | Viruses | Specific activity against HSV-1, HSV-2, vaccinia virus, and Coxsackie virus B4 internationalscholarsjournals.com. |

| Pyrimidine derivatives with an amide moiety | Fungi | Excellent activity against Phomopsis sp. and Botrytis cinerea frontiersin.orgnih.gov. |

Exploration as Antineoplastic and Antitumor Agents

The development of targeted cancer therapies is a major focus of modern medicinal chemistry, and pyrimidinone derivatives have emerged as a promising scaffold for the design of novel anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Numerous studies have highlighted the anticancer potential of various pyrimidinone derivatives. For instance, a series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy nih.gov. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated as potential tumor cell growth inhibitors mdpi.com. Furthermore, 2-substituted quinazolin-4(3H)-ones have shown antiproliferative activities against various cancer cell lines mdpi.com. The anticancer activity of assorted annulated pyrimidines has been a subject of comprehensive reviews, indicating the broad interest in this class of compounds for cancer treatment researchgate.net.

Table 2: Antineoplastic and Antitumor Activity of Selected Pyrimidinone Derivatives

| Derivative Class | Target/Mechanism | Cancer Cell Lines | Notable Findings |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidin-4(3H)-ones | EGFR Inhibitors | A-549, PC-3, HCT-116, MCF-7 | Significant cytotoxic activities and EGFR inhibitory potential nih.gov. |

| Thieno[2,3-d]pyrimidin-4(3H)-ones | Cell Growth Inhibition | Various | Reported to inhibit the proliferation of cancer cells mdpi.com. |

| 2-Substituted Quinazolin-4(3H)-ones | Antiproliferative | Various | Demonstrated antiproliferative activity against a panel of cancer cell lines mdpi.com. |

| Thiosubstituted purines (related heterocycles) | Antiproliferative | SBN-19, C-32 | Some derivatives showed activity similar to cisplatin nih.gov. |

Potential as Anti-inflammatory and Analgesic Compounds

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs) is an ongoing research goal. Pyrimidine derivatives have shown potential as both anti-inflammatory and analgesic agents libretexts.org.

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes nih.gov. Several pyrimidine-based compounds have been identified as clinically used anti-inflammatory drugs researchgate.net. Research has demonstrated that some triazolo- and 2-pyrazolyl-pyrido[2,3-d]-pyrimidines possess potent anti-inflammatory and analgesic activities with a lower ulcerogenic effect compared to ibuprofen nih.gov. Certain pyrimidine derivatives have also been investigated as selective COX-2 inhibitors, offering a potential advantage in reducing the gastrointestinal side effects associated with non-selective NSAIDs researchgate.net.

Utility in Neurological and Cardiovascular Disorders (e.g., through Enzyme Inhibition)

The therapeutic potential of pyrimidinone derivatives extends to neurological and cardiovascular diseases. Their mechanism of action in these contexts often involves the inhibition of specific enzymes.